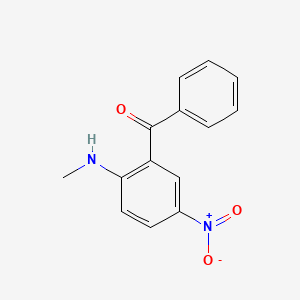

2-Methylamino-5-nitrobenzophenone

Descripción

Contextualization within Substituted Benzophenone (B1666685) Chemistry

2-Methylamino-5-nitrobenzophenone, with its IUPAC name [2-(methylamino)-5-nitrophenyl]-phenylmethanone, is a distinct member of this class. nih.gov The presence of both an electron-donating methylamino group and an electron-withdrawing nitro group on the same phenyl ring creates a unique electronic environment. This substitution pattern significantly influences the reactivity of the aromatic rings and the carbonyl group, making it a subject of interest in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₃ nih.gov |

| Molecular Weight | 256.26 g/mol nih.gov |

| CAS Number | 4958-56-9 nist.gov |

| Melting Point | 90-92 °C chemsrc.com |

This data is compiled from multiple sources for reference.

Significance as a Key Synthetic Intermediate and Organic Scaffold in Complex Molecule Construction

The true significance of this compound lies in its utility as a key synthetic intermediate. Its structural features provide multiple reactive sites that can be selectively targeted to build more elaborate molecular architectures. The nitro group, for instance, can be readily reduced to an amino group, which can then participate in a variety of coupling reactions or be transformed into other functional groups.

A notable application of this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs. For example, 2-amino-5-nitrobenzophenone (B23384), a closely related compound, is a known precursor in the synthesis of nitrazepam. researchgate.net The methylamino group in this compound offers an alternative handle for synthetic transformations, potentially leading to novel benzodiazepine (B76468) analogs. The synthesis of related compounds, such as 2'-fluoro-2-(N-methylamino)-5-nitrobenzophenone, highlights the exploration of this scaffold in generating diverse molecular structures. google.com

Furthermore, the benzophenone core itself is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. nih.gov The ability to introduce various substituents through precursors like this compound is crucial for the development of new therapeutic agents. Research into substituted benzophenones has shown their potential as antileishmanial agents, demonstrating the therapeutic relevance of this class of compounds. royalsocietypublishing.org

The synthesis of covalent organic frameworks (COFs) also represents an area where substituted benzophenones are gaining attention. Although not directly involving this compound, studies have shown that substituted benzophenone imines can be employed in COF synthesis, indicating the broader applicability of the benzophenone scaffold in materials science. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(methylamino)-5-nitrophenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15-13-8-7-11(16(18)19)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWZKBUUWJTGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964281 | |

| Record name | [2-(Methylamino)-5-nitrophenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4958-56-9 | |

| Record name | [2-(Methylamino)-5-nitrophenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4958-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylamino-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004958569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Methylamino)-5-nitrophenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylamino-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Precursor Chemistry

Strategic Pathways for 2-Methylamino-5-nitrobenzophenone Synthesis

A significant pathway to obtaining substituted benzophenones involves the acid-catalyzed hydrolysis of 1,4-benzodiazepine (B1214927) derivatives. The 1,4-benzodiazepine structure, a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring, is susceptible to ring-opening under acidic conditions. This reaction cleaves the cyclic amide and azomethine bonds, ultimately yielding a substituted aminobenzophenone.

For the synthesis of this compound, a precursor such as a 1-methyl-7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one would be required. The hydrolysis of related compounds like nitrazepam to 2-amino-5-nitrobenzophenone (B23384) is well-documented. nih.govbiocrick.com Studies show that the hydrolysis of nitrazepam follows a sequential mechanism, initiated by the cleavage of the 4,5-azomethine bond. rsc.org This process ultimately leads to the formation of 2-amino-5-nitrobenzophenone and glycine (B1666218). rsc.org Similarly, the acid degradation of flunitrazepam, which contains a methyl group at the N-1 position of the benzodiazepine (B76468) ring, yields 2'-Fluoro-2-methylamino-5-nitrobenzophenone. rsc.org

The degradation of nitrazepam in artificial gastric juice has been studied, confirming the final product as 2-amino-5-nitrobenzophenone. nih.govresearchgate.net This principle extends to N-methylated benzodiazepines, where hydrolysis would preserve the methylamino group attached to the benzophenone (B1666685) core. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, and may be accelerated by heat. capes.gov.br

An alternative and more direct synthetic strategy is the derivatization of 2-amino-5-nitrobenzophenone. This compound serves as a readily available precursor that can be N-methylated to yield the target molecule. The primary amino group of 2-amino-5-nitrobenzophenone can be converted to a secondary methylamino group through various methylation techniques.

Modern synthetic methods for the N-methylation of anilines often employ a "hydrogen borrowing" or "hydrogen autotransfer" strategy. rsc.orgresearchgate.netlookchem.com These methods utilize methanol (B129727) as an inexpensive and environmentally benign methylating agent in the presence of a transition metal catalyst. rsc.orgresearchgate.netlookchem.comresearchgate.net Ruthenium and iridium complexes are commonly used for this transformation. rsc.orgresearchgate.net The process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then returned to reduce the imine to the desired N-methylated amine. lookchem.com

Classical methods, though often involving more hazardous reagents, are also applicable. For instance, methylation can be achieved using methylating agents like methyl iodide. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic methyl group of the methyl iodide.

Mechanistic Elucidation of Synthetic Transformations

The mechanisms governing these synthetic routes are distinct.

Hydrolysis of 1,4-Benzodiazepines: The acid-catalyzed hydrolysis of N-methylated 1,4-benzodiazepines begins with the protonation of the nitrogen atom in the azomethine (C=N) bond. This enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the azomethine bond and the opening of the seven-membered ring, forming an intermediate amino-amide. Subsequent hydrolysis of the amide bond liberates the final this compound product. For nitrazepam, kinetic studies confirm that the initial hydrolytic step occurs at the 4,5-azomethine bond, rather than the 1,2-amide linkage. rsc.org

N-Methylation via Hydrogen Autotransfer: The mechanism for the catalytic N-methylation of 2-amino-5-nitrobenzophenone with methanol is a multi-step cycle:

Dehydrogenation: The transition metal catalyst oxidizes methanol to formaldehyde (B43269) by removing two hydrogen atoms.

Imine Formation: The highly reactive formaldehyde condenses with the primary amino group of 2-amino-5-nitrobenzophenone, eliminating a molecule of water to form a Schiff base (imine).

Hydrogenation: The catalyst, now in a hydride form, transfers the stored hydrogen atoms to the imine, reducing it to the final this compound. Water is the sole byproduct of this atom-economical process. lookchem.com Mechanistic investigations suggest that for certain ruthenium catalysts, the β-hydride elimination from methanol is the rate-determining step. rsc.org

Optimization Parameters for Reaction Efficiency and Product Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential for both synthetic pathways.

For the hydrolytic degradation route, key parameters include the choice and concentration of the acid, temperature, and reaction time. Studies on related benzodiazepines provide a framework for optimization. For example, the hydrolysis of nitrazepam can be brought to completion under specific conditions to maximize the yield of the resulting benzophenone.

Table 1: Optimization of Benzodiazepine Hydrolysis

| Parameter | Condition | Rationale |

|---|---|---|

| Acid | 6 M HCl | Provides the necessary acidic environment for efficient hydrolysis. capes.gov.br |

| Temperature | 80 - 100°C (Reflux) | Increases the reaction rate significantly. capes.gov.br |

| Time | 45 min - 8 hours | Sufficient time is needed for complete conversion, but prolonged heating can lead to side products. rsc.org |

| Method | Microwave Irradiation | Can significantly shorten reaction times compared to conventional heating. capes.gov.br |

For the derivatization via N-methylation , optimization focuses on the catalyst system and reaction environment. The choice of catalyst, base, solvent, and temperature can dramatically influence the selectivity (mono- vs. di-methylation) and conversion rate.

Table 2: Optimization of Catalytic N-Methylation of Anilines

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Ruthenium or Iridium Complexes | Highly efficient for hydrogen autotransfer reactions. rsc.orgresearchgate.net |

| C1 Source | Methanol | Inexpensive, readily available, and acts as both the methylating agent and solvent. lookchem.com |

| Base | NaOH or KOtBu | A base is often required to facilitate catalyst activation and deprotonation steps. rsc.orgresearchgate.net |

| Temperature | 60 - 120°C | Provides the necessary activation energy for the catalytic cycle without promoting decomposition. rsc.orgresearchgate.net |

| Atmosphere | Inert (Argon or N2) | Prevents oxidation of the catalyst and reagents. |

By fine-tuning these parameters, chemists can develop robust and efficient syntheses of this compound, tailored to specific laboratory or industrial requirements.

Chemical Reactivity and Mechanistic Studies of 2 Methylamino 5 Nitrobenzophenone

Systematic Analysis of Functional Group Reactivity

The unique arrangement of the methylamino, nitro, and carbonyl functionalities on the benzophenone (B1666685) scaffold gives rise to a diverse range of chemical transformations. These reactions are fundamental to its application as a key intermediate in the synthesis of various heterocyclic compounds, most notably benzodiazepines. wum.edu.plindexcopernicus.comwum.edu.pl

Transformations Involving the Methylamino Group

The secondary amine functionality, the methylamino group, is a primary site of nucleophilic reactivity in the molecule. Its lone pair of electrons readily participates in reactions with electrophiles. A significant transformation involving this group is its acylation, often as a prelude to cyclization reactions. For instance, in the synthesis of certain benzodiazepine (B76468) derivatives, the methylamino group can be reacted with reagents like chloroacetyl chloride. indexcopernicus.com This initial acylation is a crucial step that introduces a new side chain, which subsequently participates in intramolecular reactions.

Another key reaction of the methylamino group is its role in intramolecular cyclization. Following the introduction of a suitable electrophilic center on an adjacent part of the molecule or on a newly introduced side chain, the methylamino group can act as an intramolecular nucleophile. This is exemplified in the synthesis of 1,4-benzodiazepines, where the nitrogen of the methylamino group attacks an electrophilic carbon to form the seven-membered diazepine (B8756704) ring. researchgate.netacs.org The reactivity of this group can be modulated by the electronic effects of the other substituents on the aromatic ring.

Reactivity Pathways of the Nitro Group (e.g., Reduction Chemistry)

The reduction of the nitro group in 2-Methylamino-5-nitrobenzophenone to yield 2-methylamino-5-aminobenzophenone can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The resulting diamino derivative is a versatile intermediate for the synthesis of other complex heterocyclic systems.

It is important to note that the choice of reducing agent and reaction conditions is crucial to avoid side reactions. For example, under certain conditions, partial reduction can lead to the formation of nitroso or hydroxylamino intermediates.

Investigations into Carbonyl Group Transformations

The benzophenone carbonyl group, a ketone, exhibits characteristic electrophilic properties at the carbonyl carbon. It can undergo nucleophilic attack, a key step in various addition and condensation reactions. In the context of this compound, the carbonyl group plays a pivotal role in cyclization reactions leading to the formation of benzodiazepines and other heterocyclic structures. acs.org

For example, in the synthesis of 7-nitro-1,4-benzodiazepines, the carbonyl carbon is the target of an intramolecular nucleophilic attack by a nitrogen atom from a side chain that has been previously attached to the methylamino group. The initial addition of the nucleophile to the carbonyl group forms a tetrahedral intermediate, which then undergoes further reactions, such as dehydration, to yield the final cyclic product. The reactivity of the carbonyl group is influenced by the electronic nature of the two attached aromatic rings. The presence of the electron-withdrawing nitro group can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Advanced Reaction Mechanism Elucidation

Detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, the mechanisms of its key reactions can be inferred from the well-established principles of organic chemistry and studies of related 2-aminobenzophenone (B122507) derivatives. wum.edu.plindexcopernicus.com

The synthesis of benzodiazepines from 2-aminobenzophenones, for instance, is a well-studied area. researchgate.netacs.org In the case of this compound, the reaction with a glycine (B1666218) derivative (or its equivalent) to form a benzodiazepine would proceed through a series of steps. Initially, the methylamino group acts as a nucleophile, attacking the electrophilic carbonyl group of the glycine derivative to form an amide linkage. This is followed by an intramolecular cyclization where a nucleophilic nitrogen (from the newly formed side chain) attacks the electrophilic carbonyl carbon of the benzophenone. This addition is typically followed by a dehydration step to form the final, stable seven-membered ring of the benzodiazepine. The reaction is often catalyzed by acid or base, which serves to activate the electrophile or enhance the nucleophilicity of the attacking species, respectively.

While computational studies using methods like Fukui function analysis have been applied to related heterocyclic systems to predict reactive sites, specific studies on this compound are not readily found. nih.govresearchgate.net Such studies would be invaluable in providing a more quantitative understanding of its reactivity and in elucidating the finer details of the reaction mechanisms.

Exploration of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity profile of this compound is characterized by a duality of nucleophilic and electrophilic centers.

Nucleophilic Reactivity:

The primary center of nucleophilicity is the nitrogen atom of the methylamino group . The lone pair of electrons on this nitrogen makes it a potent nucleophile, readily attacking a variety of electrophiles. As discussed, this nucleophilicity is central to its role in the synthesis of benzodiazepines through acylation and subsequent cyclization reactions. indexcopernicus.comresearchgate.net

The oxygen atom of the carbonyl group also possesses lone pairs of electrons and can act as a nucleophile, for example, in protonation reactions under acidic conditions. However, the nucleophilicity of the carbonyl oxygen is generally weaker than that of the methylamino group.

Electrophilic Reactivity:

The most significant electrophilic center is the carbonyl carbon . The polarization of the carbon-oxygen double bond, enhanced by the electron-withdrawing nature of the attached aromatic rings (one of which is substituted with a nitro group), makes this carbon susceptible to attack by nucleophiles. This electrophilicity is the basis for the crucial cyclization step in benzodiazepine synthesis. acs.org

The aromatic rings themselves can exhibit electrophilic character under certain conditions. While the ring bearing the methylamino and nitro groups is generally deactivated towards electrophilic aromatic substitution due to the nitro group, it can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group. Conversely, the unsubstituted phenyl ring could undergo electrophilic substitution, although the presence of the deactivating benzoyl group would direct incoming electrophiles primarily to the meta position.

A summary of the primary reactive sites is presented in the table below:

| Functional Group | Atom/Site | Reactivity Profile | Key Reactions |

|---|---|---|---|

| Methylamino Group | Nitrogen | Nucleophilic | Acylation, Intramolecular Cyclization |

| Nitro Group | Nitrogen/Oxygen | Electrophilic (influences ring) | Reduction to Amino Group |

| Carbonyl Group | Carbon | Electrophilic | Nucleophilic Addition, Cyclization |

| Carbonyl Group | Oxygen | Nucleophilic (weak) | Protonation |

| Aromatic Ring (substituted) | Ring Carbons | Susceptible to Nucleophilic Aromatic Substitution | Displacement of a suitable leaving group (if present) |

| Aromatic Ring (unsubstituted) | Ring Carbons | Susceptible to Electrophilic Aromatic Substitution (deactivated) | Nitration, Halogenation (under harsh conditions) |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Applications

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of the closely related compound, 2-amino-5-nitrobenzophenone (B23384), offers significant insight into the expected vibrational modes for 2-Methylamino-5-nitrobenzophenone. nih.gov The introduction of a methyl group to the amine is expected to cause slight shifts in the positions of the N-H stretching and bending vibrations and introduce new bands corresponding to C-H vibrations of the methyl group.

Key characteristic absorption bands for this compound are anticipated as follows:

N-H Stretching: A sharp band is expected in the region of 3350-3450 cm⁻¹, characteristic of the secondary amine N-H stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will likely be observed in the 2850-2960 cm⁻¹ range.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the benzophenone (B1666685) moiety is predicted to be in the 1630-1680 cm⁻¹ region.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is anticipated in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Methyl (CH₃) |

| ~1650 | C=O Stretch | Ketone |

| ~1530 | Asymmetric NO₂ Stretch | Nitro |

| ~1350 | Symmetric NO₂ Stretch | Nitro |

| ~1300 | C-N Stretch | Aromatic Amine |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2-amino-5-nitrobenzophenone has been studied and provides a basis for the interpretation of the spectrum of its N-methylated derivative. nih.govchemicalbook.com

Key Raman signals for this compound would include:

Aromatic Ring Vibrations: The characteristic breathing modes of the benzene (B151609) rings are expected to produce strong signals in the 1580-1620 cm⁻¹ and around 1000 cm⁻¹ regions.

Nitro Group Vibrations: The symmetric stretching of the nitro group, which is often strong in the Raman spectrum, is anticipated around 1350 cm⁻¹.

Carbonyl Group Vibration: The C=O stretching vibration will also be visible, though its intensity can vary.

Interactive Data Table: Predicted Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1600 | Aromatic C=C Stretch | Benzene Rings |

| ~1350 | Symmetric NO₂ Stretch | Nitro |

| ~1000 | Aromatic Ring Breathing | Benzene Rings |

Mass Spectrometry for Molecular Structure Confirmation (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the molecular structure of this compound. The electron ionization (EI) mass spectrum provides both the molecular weight and characteristic fragmentation patterns that serve as a fingerprint for the molecule's structure.

The compound has a molecular formula of C₁₄H₁₂N₂O₃, corresponding to a molecular weight of approximately 256.26 g/mol . nih.gov In mass spectrometry, the molecular ion peak (M⁺) is observed at an m/z (mass-to-charge ratio) of 256. nist.govnist.gov The stability of the aromatic rings contributes to a discernible molecular ion peak. libretexts.org

The fragmentation of this compound under EI conditions is dictated by its functional groups: the methylamino group, the nitro group, the ketone linkage, and the two phenyl rings. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). youtube.com The presence of the ketone and amine functionalities also introduces specific cleavage patterns, such as alpha cleavage. libretexts.org

Key fragmentation patterns observed or predicted for this compound are:

Loss of the Nitro Group: A primary fragmentation involves the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), resulting in a significant fragment ion at m/z 210.

Benzoyl Cation Formation: Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring generates a stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

Loss of the Phenyl Group: Fragmentation can also occur on the other side of the carbonyl group, leading to the loss of a phenyl radical (•C₆H₅) and the formation of a cation at m/z 179.

These distinct fragmentation pathways, summarized in the table below, allow for the unambiguous confirmation of the compound's molecular structure.

| m/z | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 256 | [C₁₄H₁₂N₂O₃]⁺• (Molecular Ion) | Intact Molecule |

| 210 | [M - NO₂]⁺ | Loss of nitro group |

| 179 | [M - C₆H₅]⁺ | Loss of phenyl group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Characterization

Electronic absorption spectroscopy (UV-Vis) provides insight into the electronic structure of this compound by probing the transitions of valence electrons to higher energy states upon absorption of ultraviolet or visible light. pharmatutor.org The molecule contains multiple chromophores—functional groups that absorb light—including the two aromatic rings, the carbonyl group (C=O), and the nitro group (NO₂). tanta.edu.eg The methylamino group (-NHCH₃) functions as an auxochrome, a group that modifies the absorption of the chromophores.

The UV-Vis spectrum of this compound is characterized by several electronic transitions:

π→π* Transitions: These high-intensity transitions occur within the conjugated π-systems of the aromatic rings and the carbonyl group. libretexts.org They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n→π* Transitions: These are lower-intensity transitions involving the excitation of a non-bonding electron (n) from the lone pairs on the oxygen atoms of the carbonyl and nitro groups, or the nitrogen of the amino group, to a π* antibonding orbital. pharmatutor.org These transitions are typically observed at longer wavelengths compared to π→π* transitions. youtube.com

A key feature of the electronic spectrum is the evidence of intramolecular charge transfer (ICT). The substituted phenyl ring contains a strong electron-donating group (the methylamino group) and a strong electron-withdrawing group (the nitro group). This arrangement facilitates the transfer of electron density from the donor to the acceptor across the conjugated π-system upon electronic excitation. This ICT transition typically gives rise to a strong absorption band at a relatively long wavelength. nih.gov The polarity of the solvent can influence the energy of these transitions; for instance, π→π* transitions often exhibit a red shift (shift to longer wavelength) in more polar solvents. pharmatutor.org

| Transition Type | Orbitals Involved | Molecular Moiety |

|---|---|---|

| π→π | π → π | Aromatic rings, Carbonyl group |

| n→π | n → π | Carbonyl group, Nitro group |

| ICT | π(donor) → π*(acceptor) | Methylamino → Nitro via π-system |

Crystallographic Analysis for Solid-State Structures and Polymorphic Forms

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly available, detailed analysis of the closely related analogue, 2'-Fluoro-2-methylamino-5-nitrobenzophenone, provides significant insight into its likely solid-state conformation. iucr.org

Furthermore, the crystal packing is stabilized by intermolecular forces. In the fluoro-analogue, intermolecular hydrogen bonds link molecules together, for instance, between an amino hydrogen and a nitro oxygen atom of an adjacent molecule. iucr.org

The potential for polymorphism—the ability of a compound to exist in more than one crystal form—is also an important consideration. The related compound, 2-amino-5-nitrobenzophenone, is known to exhibit at least two polymorphic forms. researchgate.netbiocrick.com These polymorphs arise from different packing arrangements of the molecules in the crystal lattice, which can affect physical properties. Given this precedent, it is plausible that this compound may also exist in multiple polymorphic forms.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Intramolecular N-H···O=C hydrogen bond |

| Polymorphism | Potential, based on related structures researchgate.netbiocrick.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Computational Studies

Density Functional Theory has become a principal method for investigating the electronic structure of molecules. For compounds like 2-Methylamino-5-nitrobenzophenone, DFT calculations, often using the B3LYP hybrid functional with basis sets such as 6-311+G(d), provide a reliable balance between computational cost and accuracy for predicting molecular properties.

Theoretical studies on structurally similar benzophenones have shown that the two phenyl rings are not coplanar. The optimization process calculates the dihedral angles between these rings to find the minimum energy conformation. In a related compound, 2-methyl-amino-5-chlorophenyl phenyl ketone, the phenyl rings are inclined by 54.39°. This twisting is a result of steric hindrance and electronic effects within the molecule.

Table 1: Selected Optimized Geometrical Parameters (Theoretical)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Dihedral Angle (C-C-C-C) | Angle between the two phenyl rings | ~50-60° |

| Bond Length (N-H···O) | Length of the intramolecular hydrogen bond | ~1.9 - 2.1 Å |

| Bond Angle (N-H-O) | Angle of the intramolecular hydrogen bond | ~140-150° |

Note: The values in this table are representative examples based on studies of structurally similar compounds and are intended for illustrative purposes.

Following geometric optimization, vibrational frequency calculations are performed to confirm that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculated spectra allow for the assignment of specific vibrational modes to the molecule's functional groups.

The B3LYP method has been shown to yield vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman data after applying a suitable scaling factor. Key vibrational modes for this compound include the stretching of the N-H group involved in the hydrogen bond, the C=O stretch of the benzophenone (B1666685) core, and the symmetric and asymmetric stretches of the NO₂ group.

Table 2: Calculated Vibrational Frequencies and Assignments

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching (H-bonded) | 3350 - 3450 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O | Stretching | 1650 - 1680 |

| NO₂ | Asymmetric Stretching | 1520 - 1550 |

| NO₂ | Symmetric Stretching | 1330 - 1350 |

| C-N | Stretching | 1250 - 1300 |

Note: These are typical frequency ranges derived from DFT calculations on analogous molecules and serve as a guide.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to undergo electronic transitions. This small gap facilitates intramolecular charge transfer (ICT) from the donor portion to the acceptor portion of the molecule.

For this compound, the HOMO is typically localized on the electron-rich phenyl ring substituted with the methylamino group, while the LUMO is concentrated on the electron-deficient nitro-substituted phenyl ring and the carbonyl group. This distribution confirms the potential for significant ICT upon electronic excitation.

Table 3: Calculated Frontier Molecular Orbital Properties

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 3.5 to

Role in Advanced Organic Synthesis and Derivatization Strategies

Crucial Intermediate in the Synthesis of Benzodiazepine (B76468) Core Structures

2-Methylamino-5-nitrobenzophenone is a well-established and critical precursor in the manufacture of 7-nitro-1,4-benzodiazepines. wum.edu.plasianpubs.org Its structure contains the essential backbone required for the formation of the seven-membered diazepine (B8756704) ring fused to a phenyl ring. This compound is famously used in the synthesis of nitrazepam, a widely recognized benzodiazepine. mdma.chdeepdyve.com The general synthetic approach involves the reaction of the methylamino group with a suitable two-carbon unit, often derived from an α-amino acid or its equivalent, followed by cyclization to form the final benzodiazepine structure.

For instance, a common pathway to nitrazepam involves first acylating the methylamino group of this compound with chloroacetyl chloride to form 2-(N-methyl-2-chloroacetamido)-5-nitrobenzophenone. mdma.chdeepdyve.com This intermediate is then treated with ammonia (B1221849), which displaces the chlorine and subsequently cyclizes to yield the 1,4-benzodiazepin-2-one ring system. mdma.ch

Table 1: Benzodiazepines Synthesized from 2-Aminobenzophenone (B122507) Precursors

| Precursor | Target Benzodiazepine | Key Reagents | Reference |

| This compound | Nitrazepam | Chloroacetyl chloride, Ammonia | mdma.ch |

| 2-Amino-5-nitrobenzophenone (B23384) | Nitrazepam (via hydrolysis intermediate) | Glycine (B1666218), various coupling agents | researchgate.net |

| 2-Amino-5-nitro-2'-fluorobenzophenone | Flunitrazepam | Acid hydrolysis of the drug yields this precursor | researchgate.net |

| 2-Methylamino-5-chlorobenzophenone | Diazepam | (Intermediate in hydrolysis) | usp.orgnih.gov |

| 2-Amino-5-nitrobenzophenone | Clonazepam (by-products of hydrolysis) | Hydrochloric acid | researchgate.net |

The formation of the benzodiazepine ring from this compound and a two-carbon synthon, such as a glycine derivative, proceeds through a condensation and subsequent intramolecular cyclization.

The key steps are:

Amide Formation: The synthesis typically begins with the acylation of the secondary amine of this compound with a haloacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride). google.com This forms an N-substituted 2-(haloacetamido)benzophenone intermediate.

Ammonolysis and Cyclization: The resulting halo-intermediate is then treated with ammonia. The ammonia first displaces the halide to form a glycinamide (B1583983) derivative. The newly introduced terminal amino group then acts as a nucleophile, attacking the carbonyl carbon of the benzophenone (B1666685) in an intramolecular fashion. This attack is often facilitated by acid or base catalysis.

Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration to form the final stable imine (azomethine) bond within the seven-membered ring, completing the 1,4-benzodiazepine (B1214927) structure. researchgate.net

An alternative mechanism involves the reaction with hexamethylenetetramine (hexamine), which serves as an ammonia equivalent for the amination and cyclization of the 2-(2-halogenacetamido)benzophenone intermediate to form the benzodiazepine ring. deepdyve.com

The substituents on the 2-aminobenzophenone core significantly influence the cyclization reaction's feasibility and rate.

The Nitro Group (NO₂): The strongly electron-withdrawing nitro group at the 5-position (para to the amino group) plays a crucial electronic role. It decreases the electron density of the aromatic ring and, by extension, reduces the nucleophilicity of the nitrogen atom of the methylamino group. While this might slightly hinder the initial acylation step, its primary importance lies in its influence on the properties of the final benzodiazepine. Furthermore, the nitro group activates the 4,5-azomethine bond in the final benzodiazepine product towards hydrolysis. researchgate.net The Hammett equation, which quantifies the electronic effect of substituents, predicts a dramatic shift in the chemistry of the aromatic ring when a nitro group (σp = +0.78, electron-withdrawing) is present. nih.gov

The N-Methyl Group: Compared to a primary amine (as in 2-amino-5-nitrobenzophenone), the methyl group on the nitrogen atom in this compound introduces a slight steric hindrance and has an electron-donating inductive effect. This can subtly affect the conformation of the molecule and the reactivity of the amine during the initial acylation step.

Design and Synthesis of Novel Heterocyclic Derivatives

While its primary use is in benzodiazepine synthesis, the reactive nature of this compound makes it a valuable scaffold for creating other heterocyclic systems. wum.edu.plasianpubs.org The ketone, secondary amine, and nitro group can all participate in various cyclization and functionalization reactions.

For example, 2-aminobenzophenones are known precursors for a wide variety of heterocycles, including:

Quinazolines: Condensation of 2-aminobenzophenones with benzylamines can yield 2-phenylquinazolines. researchgate.net

Acridones: Intramolecular cyclization reactions can lead to the formation of acridone (B373769) skeletons. wum.edu.pl

Indazoles and Quinolines: Various synthetic strategies can utilize the aminobenzophenone core to construct these bicyclic systems. wum.edu.pl

Derivatization of the nitro group, for instance, through reduction to an amino group, opens up further synthetic possibilities. The resulting diamino compound can be used to synthesize other complex heterocyclic structures. This reduction dramatically changes the electronic properties of the molecule, converting the substituent from strongly electron-withdrawing to strongly electron-donating (NH₂, σp = -0.66), which can facilitate different types of cyclization reactions. nih.gov

Strategic Functionalization for Diversified Chemical Libraries

This compound and related 2-aminobenzophenones are ideal starting points for the construction of diversified chemical libraries. rsc.org These libraries, containing numerous related but structurally distinct compounds, are essential tools in drug discovery for screening against biological targets.

The strategic functionalization can occur at several points:

The Amino Group: The secondary amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

The Nitro Group: The nitro group can be reduced to an amine, which can then be further modified (e.g., through diazotization followed by Sandmeyer reactions to introduce halogens or cyano groups, or through amide/sulfonamide formation). researchgate.net This transformation is a powerful tool for creating diversity.

The Aromatic Rings: The two phenyl rings can be subjected to electrophilic substitution reactions, although the substitution patterns are directed by the existing groups.

This multi-point functionalization allows for the combinatorial synthesis of a large number of derivatives from a single, readily available core structure, expanding the chemical space for biological screening. rsc.org

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for 2-Methylamino-5-nitrobenzophenone Transformations

The reactivity of this compound is largely dictated by its functional groups, particularly the nitro group, which is amenable to various transformations. Research in this area is focused on developing novel catalytic systems to selectively transform this group and create new molecules.

The reduction of the aromatic nitro group is a key transformation. chemicalbook.com General methods for this include catalytic hydrogenation using metal catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). bibliotekanauki.pl Another common approach involves the use of easily oxidized metals like iron, tin, or zinc in an acidic medium. chemicalbook.com These reactions convert the nitro group into an amino group, yielding 2-amino-5-methylaminobenzophenone, a diamino derivative that can serve as a building block for more complex molecules.

Future research is directed towards developing more sophisticated catalytic systems that offer higher selectivity and efficiency. This includes the exploration of:

Homogeneous Catalysts: The use of soluble transition metal complexes, for instance, those involving rhodium, for transfer hydrogenation could offer milder reaction conditions and greater control over the reaction.

Heterogeneous Catalysts: Designing structured catalysts with optimized properties, such as high metal dispersion and specific surface acidity, can enhance both the rate and selectivity of the hydrogenation process. google.com For example, bimetallic catalysts, such as copper-cobalt supported on carbon, have shown high yields in related transformations. google.com

Selective Reduction: A significant challenge is the selective reduction of the nitro group to intermediate products like hydroxylamines. This requires carefully designed catalysts and reaction conditions to prevent further reduction to the amine. Catalysts based on rhodium on carbon with hydrazine (B178648) monohydrate have shown promise for such selective transformations. bibliotekanauki.pl

The development of these novel catalytic systems will not only provide efficient routes to new derivatives of this compound but also contribute to the broader field of catalytic reduction of aromatic nitro compounds.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The structure of this compound, with its multiple reactive sites, makes it a promising candidate for integration into such reactions.

While specific examples involving this compound are still emerging, the potential is evident from related research. For instance, cascade reactions involving nitro compounds are used for the synthesis of heavily decorated heterocycles like 5-nitropiperidin-2-ones. nist.govrug.nl This suggests that this compound could be used as a building block in similar cascade sequences to generate novel heterocyclic structures.

Future research could explore the following avenues:

Synthesis of Heterocycles: The amino and nitro functionalities, after suitable transformation, can participate in cyclization reactions to form a variety of heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of benzodiazepine (B76468) or quinoxaline (B1680401) derivatives.

One-Pot Reactions: Designing one-pot reactions that combine the reduction of the nitro group with a subsequent cyclization or multicomponent reaction would be a highly efficient strategy for generating molecular diversity.

Cooperative Catalysis: The use of cooperative catalytic systems, where two or more catalysts work in synergy to promote different steps of a cascade reaction, could enable new and complex transformations involving this compound. An example of such a strategy is the use of enamine-Brønsted acid catalysis for the synthesis of tetrahydroindoles. google.com

The integration of this compound into MCRs and cascade processes holds significant potential for the rapid and efficient synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Exploration of Its Role in Advanced Materials Chemistry (e.g., Coatings, Polymers)

The benzophenone (B1666685) substructure in this compound suggests its potential utility in advanced materials chemistry, particularly in the development of polymers and coatings with specific functionalities. Benzophenone and its derivatives are well-known for their use in UV-curable coatings. bibliotekanauki.pld-nb.info

While direct applications of this compound in this area are not yet widely reported, research on structurally similar compounds provides a strong rationale for its exploration. For example, a study on poly(5-nitro-2-aminophenol), a polymer with a related structural motif, demonstrated its potential as a scaling inhibitor to control the precipitation of minerals like calcium carbonate, a common issue in industrial settings. rsc.org The synthesis of this polymer was achieved through oxidative polymerization. rsc.org

Future research directions in this area could include:

Functional Polymers: Incorporating this compound as a monomer or a functional additive into polymers could impart specific properties. The nitro group, for instance, could be used to tune the electronic properties or serve as a handle for further functionalization.

UV-Curable Coatings: Investigating the potential of this compound and its derivatives as components in UV-curable coatings. The benzophenone core can act as a photo-crosslinkable unit, while the amino and nitro groups could enhance adhesion or provide other functionalities.

Photo-responsive Materials: The nitro-aromatic structure is a key component in some photo-responsive materials. researchgate.netmdpi.com These materials can undergo reversible or irreversible changes in their properties upon exposure to light, making them suitable for applications such as data storage, sensors, and actuators. rsc.org The potential of this compound in the design of such "smart" materials is a promising area for future investigation.

The exploration of this compound in materials chemistry is still in its early stages, but the unique combination of functional groups offers exciting possibilities for the development of new materials with tailored properties.

Applications as a Photoinitiator in Polymerization Reactions

Benzophenone and its derivatives are widely used as Type II photoinitiators in radical polymerization reactions. chemicalbook.com These compounds, upon absorption of UV light, can abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate radicals that initiate the polymerization process. Given its benzophenone core, this compound is a candidate for exploration as a photoinitiator.

However, there is currently a lack of specific research data on the use of this compound for this purpose. The efficiency of a photoinitiator is dependent on its photophysical properties, such as its UV absorption spectrum, the lifetime of its excited state, and the quantum yield of radical formation. These properties have not been extensively studied for this specific compound.

Future research in this area should focus on:

Photophysical Characterization: A thorough investigation of the photophysical properties of this compound is necessary to assess its potential as a photoinitiator. This would involve techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and laser flash photolysis.

Evaluation in Polymerization Systems: Testing the efficiency of this compound as a photoinitiator in various polymerization systems, such as the curing of acrylate (B77674) or methacrylate (B99206) monomers. This would involve comparing its performance with that of commercially available photoinitiators.

Structure-Property Relationships: Synthesizing and evaluating derivatives of this compound to establish structure-property relationships. For example, modifying the substituents on the phenyl rings could be used to tune the absorption wavelength and the photoinitiation efficiency.

While the potential of this compound as a photoinitiator is plausible based on its chemical structure, experimental validation is required to confirm its utility in this application.

Advanced Analytical Chemistry Applications (e.g., as a Reagent for Detection and Quantification)

In analytical chemistry, compounds with specific reactive groups and spectroscopic properties can be valuable as reagents for the detection and quantification of various analytes. The structure of this compound suggests potential applications in this field.

Related aminobenzophenone derivatives are used as analytical reference standards in forensic and research applications. nist.gov For instance, 2-Amino-2'-fluoro-5-nitrobenzophenone is an analytical reference standard used in the synthesis of benzodiazepines and is also an acid hydrolysis product of flunitrazepam. nist.gov Furthermore, a fluorinated analog, 2'-Fluoro-2-methylamino-5-nitrobenzophenone, has been described as a useful analyte in reversed-phase high-performance liquid chromatography (HPLC) and UV spectrophotometry. nist.gov This indicates that these types of compounds are amenable to analysis by standard chromatographic and spectroscopic techniques.

Future research could explore the following analytical applications for this compound:

Chromatographic Analysis: Its use as a reference standard for the identification and quantification of related compounds in various matrices. Standard analytical techniques for nitroaromatic compounds include HPLC with UV detection and gas chromatography with mass spectrometry (GC-MS).

Derivatizing Reagent: The amino group could potentially be used to derivatize other molecules to make them more amenable to analysis, for example, by improving their chromatographic behavior or by introducing a chromophore for UV detection.

Chemical Sensors: The functional groups on the molecule could potentially interact with specific analytes, leading to a change in its spectroscopic properties (e.g., color or fluorescence). This could form the basis for the development of new chemical sensors.

While direct applications of this compound as an analytical reagent are yet to be widely established, the properties of related compounds suggest that this is a viable and interesting area for future research.

Interdisciplinary Research Opportunities in Chemical Synthesis and Materials Science

The multifaceted nature of this compound places it at the intersection of chemical synthesis and materials science, offering a wealth of interdisciplinary research opportunities. The ability to chemically modify this compound, coupled with the potential for its incorporation into functional materials, creates a synergistic relationship between these two fields.

Future interdisciplinary research could focus on:

From Molecule to Material: A collaborative approach where synthetic chemists design and create novel derivatives of this compound with specific functionalities, and materials scientists then investigate the properties of these new molecules when incorporated into polymers, coatings, or other materials.

Smart Materials by Design: The development of "smart" materials with tailored responses to external stimuli, such as light or changes in chemical environment. This would require a deep understanding of both the synthetic chemistry needed to create the photo-responsive or chemo-responsive molecules and the materials science principles governing their behavior in a macroscopic system.

Catalysis for Advanced Materials: The development of novel catalytic methods for the polymerization or functionalization of this compound to create new materials with enhanced properties. This could involve the design of catalysts that not only promote the desired chemical transformation but also control the architecture and properties of the resulting material.

The continued exploration of this compound is likely to yield exciting discoveries at the interface of chemical synthesis and materials science, leading to the development of new molecules and materials with a wide range of potential applications.

Q & A

Q. What are the established synthetic routes for 2-Methylamino-5-nitrobenzophenone, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of benzophenone derivatives. A common approach includes:

Bromination : Introducing a bromine atom at the 5-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

Methylamination : Substituting bromine with methylamine via nucleophilic aromatic substitution (SNAr), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Nitration : Introducing the nitro group using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

Key Considerations :

- Purity of intermediates (monitored via TLC/HPLC) is critical to minimize side products.

- Yields are optimized by maintaining anhydrous conditions during amination and low temperatures during nitration.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies methylamino protons (δ 2.8–3.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). Nitro groups deshield adjacent protons, shifting signals downfield .

- ¹³C NMR : Confirms carbonyl (C=O) at ~195 ppm and nitro-substituted carbons at ~145 ppm .

- IR Spectroscopy :

- Strong absorption bands for C=O (~1670 cm⁻¹), NO₂ (~1520 cm⁻¹ asymmetric stretch), and N–H (~3300 cm⁻¹) .

- Mass Spectrometry :

- ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 290.70 for C₁₄H₁₁ClN₂O₃ derivatives) and fragmentation patterns .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- Photostability : Nitro groups increase susceptibility to UV-induced degradation. Store in amber vials at –20°C to prevent photolysis .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Avoid prolonged heating in solution .

- Hygroscopicity : The methylamino group may attract moisture; store in desiccators with silica gel .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported reaction yields for nitro group reduction?

- Methodological Answer : Conflicting data arise from reduction methods:

- Catalytic Hydrogenation (H₂/Pd-C) : High selectivity but sensitive to catalyst poisoning by amine groups .

- Chemical Reduction (Sn/HCl) : Efficient but may over-reduce the benzophenone backbone if reaction times exceed 2 hours .

Resolution Strategy : - Use in situ FTIR to monitor nitro-to-amine conversion and quench reactions at >90% completion.

- Compare yields across solvent systems (e.g., ethanol vs. THF) to identify optimal conditions .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The nitro group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Nitro groups at the 5-position improve potency against Gram-positive bacteria .

- Validation : Cross-check predictions with in vitro assays (e.g., MIC tests) to refine models .

Q. What strategies resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 102–105°C vs. 108–110°C) may stem from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via XRD .

- Impurity Profiles : Use HPLC-MS to quantify residual solvents or byproducts. ≥98% purity is required for consistent thermal data .

- Method Calibration : Validate DSC equipment with standard references (e.g., indium) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.